Cas no 2229335-73-1 (4-{1-(tert-butoxy)carbonyl-3-methylpiperidin-4-yl}-2-methylbutanoic acid)

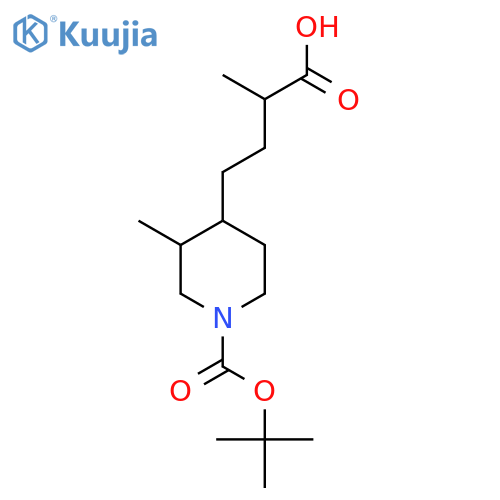

2229335-73-1 structure

商品名:4-{1-(tert-butoxy)carbonyl-3-methylpiperidin-4-yl}-2-methylbutanoic acid

4-{1-(tert-butoxy)carbonyl-3-methylpiperidin-4-yl}-2-methylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-{1-(tert-butoxy)carbonyl-3-methylpiperidin-4-yl}-2-methylbutanoic acid

- 2229335-73-1

- 4-{1-[(tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}-2-methylbutanoic acid

- EN300-1898802

-

- インチ: 1S/C16H29NO4/c1-11(14(18)19)6-7-13-8-9-17(10-12(13)2)15(20)21-16(3,4)5/h11-13H,6-10H2,1-5H3,(H,18,19)

- InChIKey: JYUKHRFADGRFGU-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(N1CCC(CCC(C(=O)O)C)C(C)C1)=O

計算された属性

- せいみつぶんしりょう: 299.20965841g/mol

- どういたいしつりょう: 299.20965841g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 375

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 66.8Ų

4-{1-(tert-butoxy)carbonyl-3-methylpiperidin-4-yl}-2-methylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1898802-2.5g |

4-{1-[(tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}-2-methylbutanoic acid |

2229335-73-1 | 2.5g |

$3641.0 | 2023-09-18 | ||

| Enamine | EN300-1898802-0.25g |

4-{1-[(tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}-2-methylbutanoic acid |

2229335-73-1 | 0.25g |

$1708.0 | 2023-09-18 | ||

| Enamine | EN300-1898802-0.5g |

4-{1-[(tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}-2-methylbutanoic acid |

2229335-73-1 | 0.5g |

$1783.0 | 2023-09-18 | ||

| Enamine | EN300-1898802-1.0g |

4-{1-[(tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}-2-methylbutanoic acid |

2229335-73-1 | 1g |

$1857.0 | 2023-06-01 | ||

| Enamine | EN300-1898802-0.1g |

4-{1-[(tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}-2-methylbutanoic acid |

2229335-73-1 | 0.1g |

$1635.0 | 2023-09-18 | ||

| Enamine | EN300-1898802-0.05g |

4-{1-[(tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}-2-methylbutanoic acid |

2229335-73-1 | 0.05g |

$1560.0 | 2023-09-18 | ||

| Enamine | EN300-1898802-1g |

4-{1-[(tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}-2-methylbutanoic acid |

2229335-73-1 | 1g |

$1857.0 | 2023-09-18 | ||

| Enamine | EN300-1898802-5g |

4-{1-[(tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}-2-methylbutanoic acid |

2229335-73-1 | 5g |

$5387.0 | 2023-09-18 | ||

| Enamine | EN300-1898802-10g |

4-{1-[(tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}-2-methylbutanoic acid |

2229335-73-1 | 10g |

$7988.0 | 2023-09-18 | ||

| Enamine | EN300-1898802-10.0g |

4-{1-[(tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}-2-methylbutanoic acid |

2229335-73-1 | 10g |

$7988.0 | 2023-06-01 |

4-{1-(tert-butoxy)carbonyl-3-methylpiperidin-4-yl}-2-methylbutanoic acid 関連文献

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

2229335-73-1 (4-{1-(tert-butoxy)carbonyl-3-methylpiperidin-4-yl}-2-methylbutanoic acid) 関連製品

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 4770-00-7(3-cyano-4-nitroindole)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量